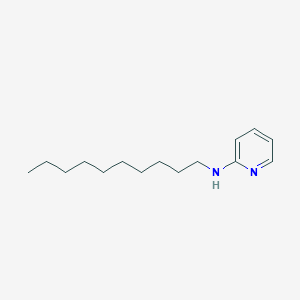

Decyl-pyridin-2-yl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decyl-pyridin-2-yl-amine is an organic compound with the molecular formula C15H26N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Decyl-pyridin-2-yl-amine typically involves the reaction of pyridine derivatives with decylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with decylamine under basic conditions. For example, 2-chloropyridine can be reacted with decylamine in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents can also be tailored to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: Decyl-pyridin-2-yl-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as alkyl or aryl groups, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

Applications in Catalysis

One of the prominent applications of decyl-pyridin-2-yl-amine is in the synthesis of metal complexes for catalytic processes. For instance, it serves as a ligand in the formation of dinuclear complexes that can act as efficient dual catalysts for photocatalyzed reactions. These complexes have shown promising results in terms of photoluminescence and catalytic activity, making them suitable for applications in organic synthesis and environmental remediation .

Table 1: Photocatalytic Properties of Dinuclear Complexes Involving this compound

| Complex Type | Emission Maxima (nm) | Quantum Yield | Extinction Coefficient (L·mol−1·cm−1) |

|---|---|---|---|

| Ru(Phen-NPy2) | 615–625 | 0.11–0.15 | 370–470 |

| Ru(Phen-NPy2)Pd | 615–625 | 0.018–0.026 | 370–470 |

Organic Synthesis

This compound is also utilized as a building block in organic synthesis. Its ability to act as a directing group facilitates the functionalization of unactivated C–H bonds, enabling complex molecule construction. This application is particularly valuable in medicinal chemistry, where the synthesis of bioactive compounds is essential .

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties. Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced engineering applications .

Case Study 1: Photocatalytic Efficiency

A recent study evaluated the photocatalytic efficiency of dinuclear complexes containing this compound. The results indicated that these complexes exhibited significant activity under visible light irradiation, demonstrating their potential for use in environmental cleanup processes .

Case Study 2: Organic Synthesis Applications

Another investigation focused on the use of this compound as a ligand for palladium-catalyzed amination reactions. The study highlighted its effectiveness in facilitating high-yield reactions under optimized conditions, showcasing its utility in synthesizing complex organic molecules .

Mecanismo De Acción

The mechanism of action of Decyl-pyridin-2-yl-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Pyridin-2-yl-amine: Lacks the decyl group, making it less hydrophobic and potentially less effective in certain applications.

Decylamine: Lacks the pyridine ring, which reduces its ability to participate in certain chemical reactions and interactions.

Pyridine: The parent compound, which is more basic and less hydrophobic compared to Decyl-pyridin-2-yl-amine.

Uniqueness: this compound is unique due to the presence of both the decyl group and the pyridine ring. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and the ability to participate in a wide range of chemical reactions. These properties make it a versatile compound with diverse applications in various fields.

Actividad Biológica

Decyl-pyridin-2-yl-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and medicinal chemistry. This article provides an overview of the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Synthesis

This compound consists of a pyridine ring substituted with a decyl group and an amine functional group. The typical synthesis involves a nucleophilic substitution reaction between a halogenated pyridine (e.g., 2-chloropyridine) and decylamine under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It has been shown to inhibit the activity of certain enzymes involved in microbial growth, suggesting potential antimicrobial properties . The exact molecular targets can vary based on the context of application.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating inhibition of growth at certain concentrations. The mechanism likely involves disruption of microbial metabolic pathways, although specific targets remain to be fully elucidated.

Antifungal Activity

In addition to antibacterial effects, this compound has shown promise as an antifungal agent. Studies have reported its effectiveness against common fungal pathogens, further supporting its potential as a therapeutic candidate in treating infections.

Potential Therapeutic Applications

Ongoing research is exploring the use of this compound in therapeutic applications , particularly in oncology and infectious disease treatment. Preliminary studies suggest that it may inhibit tumor growth or enhance the efficacy of existing treatments, although more extensive clinical trials are needed to confirm these effects.

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using standard disk diffusion methods. Results indicated a clear zone of inhibition at concentrations as low as 50 µg/mL for Gram-positive bacteria.

- Synergistic Effects with Other Agents : Research has also indicated that when combined with other antimicrobial agents, this compound can enhance overall efficacy, suggesting potential for use in combination therapies.

- In Vivo Studies : In animal models, preliminary findings suggest that this compound may reduce infection rates when administered prophylactically, indicating its potential role in preventive medicine.

Data Summary Table

| Biological Activity | Tested Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL | |

| Antifungal | C. albicans | 25 µg/mL |

Propiedades

IUPAC Name |

N-decylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h9,11-12,14H,2-8,10,13H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPVKIONFWLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.